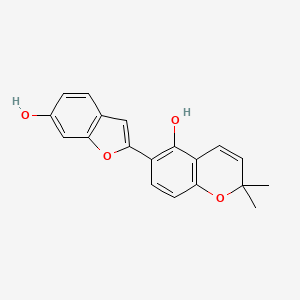
Glabrocoumarone B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glabrocoumarone B is a chromenol compound characterized by its unique structure, which includes a 2,2-dimethyl-2H-chromen-5-ol core substituted by a 6-hydroxy-1-benzofuran-2-yl group at position 6 . This compound has been detected in various foods, such as teas (Camellia sinensis), green tea, herbal tea, and black tea .
Preparation Methods
Industrial Production Methods: Industrial production of Glabrocoumarone B would likely involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in sufficient quantities for research and commercial use .
Chemical Reactions Analysis
Types of Reactions: Glabrocoumarone B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature and solvent choice, play a significant role in determining the outcome of these reactions .
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce deoxygenated compounds .
Scientific Research Applications
Glabrocoumarone B has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying the reactivity of chromenol and benzofuran derivatives . In biology, this compound is investigated for its potential as a plant metabolite with various biological activities . In medicine, it may have therapeutic potential due to its unique structure and reactivity . Industrially, this compound can be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of Glabrocoumarone B involves its interaction with specific molecular targets and pathways. As a plant metabolite, it may exert its effects by modulating enzyme activity or interacting with cellular receptors . The exact molecular targets and pathways involved in its action are still under investigation, but its unique structure suggests potential interactions with various biological molecules .
Comparison with Similar Compounds
Similar Compounds: Glabrocoumarone B is similar to other compounds in the 2-arylbenzofuran flavonoid class, such as Glyinflanin A, Glyinflanin B, and Glyinflanin I . These compounds share structural similarities but differ in their specific substituents and functional groups .
Uniqueness: What sets this compound apart from its similar compounds is its specific substitution pattern, which includes a 6-hydroxy-1-benzofuran-2-yl group at position 6 of the chromenol core .
Properties
CAS No. |
164123-54-0 |
|---|---|
Molecular Formula |
C19H16O4 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
6-(6-hydroxy-1-benzofuran-2-yl)-2,2-dimethylchromen-5-ol |
InChI |
InChI=1S/C19H16O4/c1-19(2)8-7-14-15(23-19)6-5-13(18(14)21)17-9-11-3-4-12(20)10-16(11)22-17/h3-10,20-21H,1-2H3 |
InChI Key |
AOVQEAUIBICOLQ-UHFFFAOYSA-N |
SMILES |
CC1(C=CC2=C(O1)C=CC(=C2O)C3=CC4=C(O3)C=C(C=C4)O)C |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2O)C3=CC4=C(O3)C=C(C=C4)O)C |
melting_point |
168-169°C |
Key on ui other cas no. |
164123-54-0 |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















